molecular formula C12H23BO2 B2898083 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 167693-11-0

2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2898083
CAS RN: 167693-11-0
M. Wt: 210.12
InChI Key: TZYFVFXOXYSETL-UHFFFAOYSA-N
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Description

Typically, the description of an organic compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of organic compounds often involves reactions like addition, substitution, elimination, and rearrangement. The choice of reaction and reagents depends on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of an organic compound is usually determined using spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray crystallography can also be used for solid compounds .


Chemical Reactions Analysis

This involves studying how the compound reacts with different reagents. The type of reactions it undergoes can provide clues about its functional groups. Common reactions include oxidation, reduction, hydrolysis, and various types of substitution reactions .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances. These properties can be determined through various experimental methods .

Scientific Research Applications

Synthesis and Inhibitory Activity

  • Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Building Block for Synthesis of Biologically Active Derivatives

  • Büttner et al. (2007) highlighted the use of a dioxaborolane derivative as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its potential in developing the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Application in Synthesis of Polyenes and LCD Technology

  • Das et al. (2015) synthesized a series of novel dioxaborolane derivatives and used them to create boron-containing stilbene derivatives and polyenes, potentially useful in new materials for LCD technology and therapeutics for neurodegenerative diseases (Das et al., 2015).

Electrophilic Substitution Reactions

  • Kuznetsov et al. (2001) explored the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, leading to the formation of 2-oxazolines, with the yield dependent on the substituent on the boron atom in the starting cyclic boric ester (Kuznetsov et al., 2001).

Reductive Transformations

  • Query et al. (2011) described the reduction of ketones with pinacolborane, catalyzed by sodium tert-butoxide, highlighting the potential of this dioxaborolane derivative in reductive transformations (Query et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers an organic group to a transition metal, in this case, palladium . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, leads to the formation of biaryl compounds . These compounds are crucial in various fields, including medicinal chemistry, agrochemicals, and materials science .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents . Therefore, the reaction conditions can significantly impact the compound’s action.

Safety and Hazards

Information on safety and hazards is usually available in the material safety data sheet (MSDS) for the compound. This includes information on toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve finding new synthesis methods, discovering new reactions, or finding new applications for the compound. This often involves reviewing recent research in the field .

properties

IUPAC Name

2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)9-10-7-5-6-8-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYFVFXOXYSETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

167693-11-0
Record name 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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